molecular formula C12H17N B3047493 p-N,N-diethylaminostyrene CAS No. 14031-99-3

p-N,N-diethylaminostyrene

Cat. No. B3047493
CAS RN: 14031-99-3
M. Wt: 175.27 g/mol
InChI Key: CBZMQWPBAUBAPO-UHFFFAOYSA-N
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Description

P-N,N-diethylaminostyrene is a chemical compound with the molecular formula C12H17N . It is also known by other names such as Benzenamine, 4-ethenyl-N,N-diethyl- and 4-ethenyl-N,N-diethylaniline .


Synthesis Analysis

The synthesis of p-N,N-diethylaminostyrene has been discussed in several studies. For instance, a study reported the stereoselective copolymerization of amino-functionalized styrenic monomers, including p-N,N-diethylaminostyrene, with butadiene using a half-sandwich scandium catalyst system .


Molecular Structure Analysis

The molecular structure of p-N,N-diethylaminostyrene consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The InChIKey of the compound is CBZMQWPBAUBAPO-UHFFFAOYSA-N .


Chemical Reactions Analysis

In terms of chemical reactions, p-N,N-diethylaminostyrene has been used in the stereoselective copolymerization with butadiene . The chain-transfer reaction was efficiently inhibited with the growing steric hindrance of the amino groups .


Physical And Chemical Properties Analysis

P-N,N-diethylaminostyrene has a molecular weight of 175.27 g/mol . It has a computed XLogP3 value of 4 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 175.136099547 g/mol .

Scientific Research Applications

Polymer Chemistry and Copolymerization

Photocatalysis and Photochemistry

The π-conjugated system of p-N,N-diethylaminostyrene suggests potential in photochemical reactions:

properties

IUPAC Name

4-ethenyl-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZMQWPBAUBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423922
Record name p-N,N-diethylaminostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-N,N-diethylaminostyrene

CAS RN

14031-99-3
Record name 4-Ethenyl-N,N-diethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14031-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-N,N-diethylaminostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenyl-N,N-diethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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